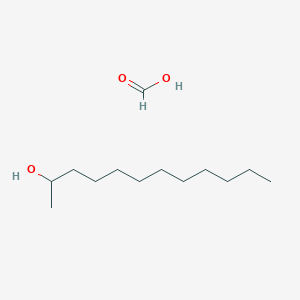
Dodecan-2-ol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecan-2-ol, also known as 2-dodecanol, is a secondary alcohol with the molecular formula C12H26O. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the molecular formula CH2O2. It is a colorless liquid with a pungent odor and is used in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecan-2-ol can be synthesized through the reduction of dodecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Formic acid can be produced industrially by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs at elevated temperatures and pressures.
Industrial Production Methods
Dodecan-2-ol is produced on an industrial scale through the hydrogenation of dodecanal, which is derived from the oxidation of dodecane. The process involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Formic acid is produced industrially by the hydrolysis of methyl formate in the presence of a strong acid catalyst. The process involves the reaction of methanol and carbon monoxide to form methyl formate, which is then hydrolyzed to formic acid and methanol.
Chemical Reactions Analysis
Types of Reactions
Dodecan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Formic acid undergoes typical carboxylic acid reactions, including esterification, reduction, and oxidation. It can be reduced to methanol using reducing agents like lithium aluminum hydride and can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Major Products Formed
Oxidation of Dodecan-2-ol: Produces dodecanone.
Reduction of Dodecan-2-ol: Produces dodecane.
Esterification of Formic Acid: Produces formate esters.
Reduction of Formic Acid: Produces methanol.
Oxidation of Formic Acid: Produces carbon dioxide and water.
Scientific Research Applications
Dodecan-2-ol is used in the synthesis of surfactants, lubricants, and pharmaceuticals. It is also used as a solvent and intermediate in organic synthesis. In biological research, it is used as a model compound to study the behavior of secondary alcohols.
Formic acid is used in various chemical processes, including the production of leather, textiles, and rubber. It is also used as a preservative and antibacterial agent in livestock feed. In scientific research, formic acid is used as a reagent in chemical synthesis and as a solvent in various analytical techniques.
Mechanism of Action
Dodecan-2-ol exerts its effects through interactions with cellular membranes and proteins. It can disrupt membrane integrity and alter protein function, leading to changes in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Formic acid exerts its effects through its ability to donate protons and participate in various chemical reactions. It can disrupt cellular processes by altering pH and interacting with cellular components. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dodecan-1-ol: A primary alcohol with similar properties and uses.
Dodecanal: An aldehyde derived from the oxidation of dodecan-2-ol.
Dodecanoic Acid: A carboxylic acid derived from the oxidation of dodecanal.
Methanol: A simple alcohol with similar chemical properties to formic acid.
Acetic Acid: A carboxylic acid with similar chemical properties to formic acid.
Uniqueness
Dodecan-2-ol is unique due to its secondary alcohol structure, which gives it different reactivity and properties compared to primary alcohols like dodecan-1-ol. Formic acid is unique due to its simple structure and ability to participate in various chemical reactions, making it a versatile reagent in chemical synthesis.
Properties
CAS No. |
113366-24-8 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
dodecan-2-ol;formic acid |
InChI |
InChI=1S/C12H26O.CH2O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;2-1-3/h12-13H,3-11H2,1-2H3;1H,(H,2,3) |
InChI Key |
GIEGOXFDFRHKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


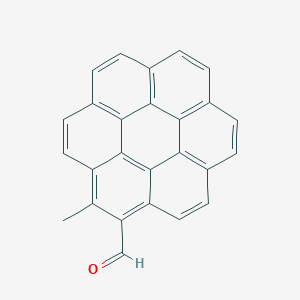
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
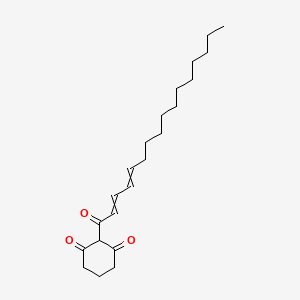
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
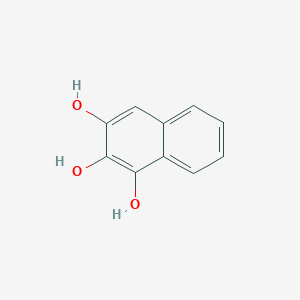
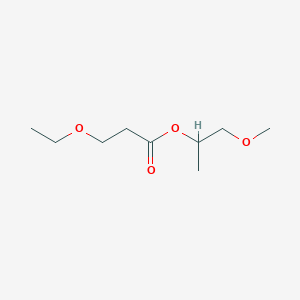
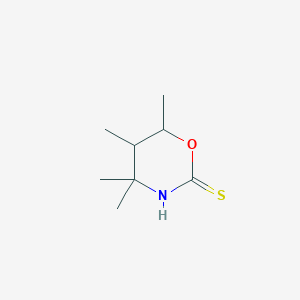

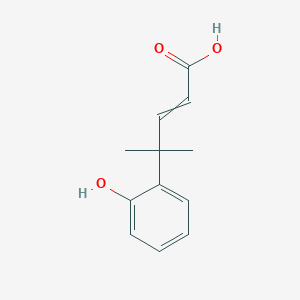
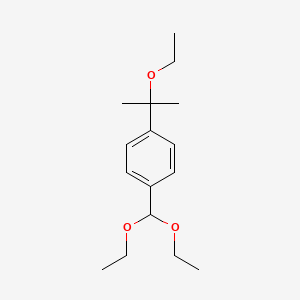
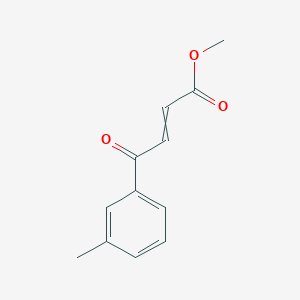
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
